molecular formula C10H9NO B155525 2-Quinolinylmethanol CAS No. 1780-17-2

2-Quinolinylmethanol

Cat. No.: B155525
CAS No.: 1780-17-2
M. Wt: 159.18 g/mol
InChI Key: HREHOXSRYOZKNT-UHFFFAOYSA-N
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Description

2-Quinolinylmethanol is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, featuring a hydroxymethyl group attached to the second position of the quinoline ring. This compound is known for its white to off-white solid form and has various applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Quinolinylmethanol can be synthesized through the reduction of methyl quinoline-2-carboxylate. The process involves dissolving methyl quinoline-2-carboxylate in tetrahydrofuran (THF) and adding sodium borohydride (NaBH4) as a reducing agent. The reaction mixture is stirred at 35°C for 30 minutes, followed by the addition of methanol and warm water. The product is then extracted using ethyl acetate .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically stored under an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxaldehyde.

    Reduction: Further reduction can lead to the formation of quinolin-2-ylmethane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Scientific Research Applications

2-Quinolinylmethanol has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Quinolinylmethanol involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

  • Quinoline-2-carboxaldehyde
  • Quinolin-2-ylmethane
  • Quinoline-2-carboxylic acid

Comparison: 2-Quinolinylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and properties. Compared to quinoline-2-carboxaldehyde, it is less reactive towards oxidation but more versatile in substitution reactions. Quinolin-2-ylmethane, on the other hand, lacks the hydroxyl group, making it less polar and less reactive in certain chemical transformations .

Properties

IUPAC Name

quinolin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREHOXSRYOZKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170410
Record name 2-Hydroxymethylquinoline
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1780-17-2
Record name 2-Quinolinemethanol
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Record name 2-Hydroxymethylquinoline
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Record name 2-Quinolinemethanol
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Record name 2-Hydroxymethylquinoline
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Record name 2-quinolylmethanol
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Synthesis routes and methods I

Procedure details

A solution of 3.0 g of quinoline-2-carboxaldehyde in 100 ml of ethanol was treated with 750 mg of sodium borohydride and stirred at ambient temperature for 15 min. The resulting solution was neutralized with 1N HCl, concentrated in vacuo, and extracted three times with ethyl acetate. The combined organic layers were dried over Na2SO4 and concentrated to provide 2.65 g (88%) of the crude desired compound.
Quantity
3 g
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reactant
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750 mg
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100 mL
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Reaction Step One
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Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 2-chloromethylquinoline hydrochloride (21.4 g), sodium acetate (32.8 g) and N,N-dimethylformamide (200 ml) was stirred at 60° C. overnight. After cooling, the reaction solution was poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. A mixture of the residue, 4N aqueous sodium hydroxide solution (50 ml), tetrahydrofuran (100 ml) and methanol (100 ml) was stirred at room temperature for 1 hour, and poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography to obtain 2-quinolylmethanol (14.0 g, yield 88%) as colorless crystals from the fraction eluted with ethyl acetate-hexane (1:2, volume ratio). This was recrystallized from ethyl acetate-hexane. Melting point: 68–69° C.
Quantity
21.4 g
Type
reactant
Reaction Step One
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32.8 g
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reactant
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Quantity
200 mL
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reactant
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0 (± 1) mol
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Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

Sodium borohydride (21.7 g, 0.57 mol) was added in portions to a solution of quinoline-2-carboxaldehyde (30 g, 0.191 mol) in ethanol (300 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred at room temperature for 2 hrs, and quenched by water. Volatiles were removed under reduced pressure and the residue dissolved in ethyl acetate, washed with water and saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography. Fractions containing product were combined and concentrated under reduced pressure to provide the desired compound and 2-(hydroxymethyl)quinoline. A solution of the recovered 2-(hydroxymethyl)quinoline in ethanol (250 mL) and tetrahydrofuran (250 mL) was hydrogenated at 60 psi in the presence of 5% platinum on carbon at 40° C. for 48 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to provide the title compound.
Quantity
21.7 g
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reactant
Reaction Step One
Quantity
30 g
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reactant
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Quantity
300 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Quinolinecarbaldehyde (2.00 g, 12.7 mmol) was dissolved in 25 mL of methanol. To this solution was added sodium borohydride (0.24 g, 6.4 mmol) in small portions over a period of 20 minutes. Then 2 mL of water were added and the mixture was evaporated. The residue was dissolved in ethyl acetate (75 mL) and washed with water (3×75 mL) and evaporated. The residue was chromatographed in CH2Cl2-methanol gradient, eluting the product at 97:3 CH2Cl2-methanol, and providing 1.7 g of quinolin-2-yl-methanol in 85% yield; 1H NMR (CDCl3) δ 4.92 (s, 2H), 7.26 (d, J=2.1 Hz, 1H), 7.30-7.57 (m, 1H), 7.68-7.75 (m, 1H), 7.82 (dd, J=8.0 Hz, J=0.9 Hz, 1H), 8.07 (d, J=8.4 Hz, 1H), 8.13 (d, J=8.5 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
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0.24 g
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reactant
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Quantity
2 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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